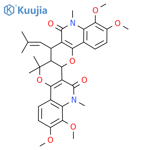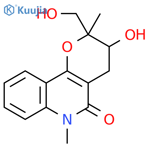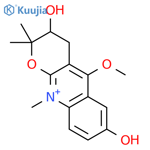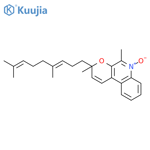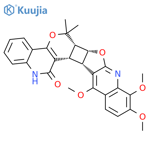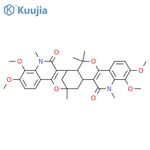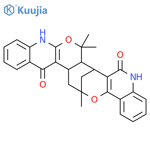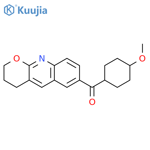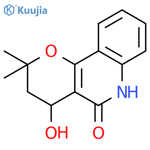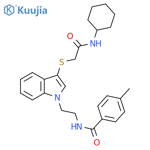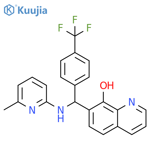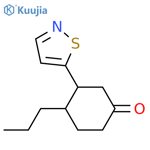ピラノキノリン
ピラノキノリンは、融合したピラン環とキノリン環からなるヘテロサイクリック化合物の一種です。これらの構造は注目すべき化学的な多様性を持ち、医薬品および材料科学の応用において価値があります。その剛性があり平面的なフレームワークにより、スーパーモレキュラー構造における強いπ-πスタックイング相互作用が促進され、安定性が向上します。ピラノキノリンは特に広範なスペクトルの生物学的活性で知られており、抗菌性、抗がん性、抗炎症性などの特性を持つことがあり、これは多様な生物学的ターゲットとの相互作用能力に起因しています。合成的な観点から見ると、ピラノキノリンはモジュール式の機能化部位を提供し、溶解度や生体利用能、または発光特性などの物性を最適化するための調整可能な修飾が可能です。またその電子豊富な芳香族系により、有機発光ダイオード(OLED)や蛍光プローブなどの光電気応用に適しています。主な利点には構造の堅牢さや多成分反応を介した合成上的な入手可能性、および後期誘導体化との相容性が含まれます。研究者たちはピラノキノリンを医薬品化学において脂溶性と極性のバランスが取れていることから薬物様性を促進するものとして評価しています。さらにその光物理特性は置換パターンによって調整可能であり、これにより材料科学における用途が拡大されます。総じてピラノキノリンは医療および高度材料において横断的な関連性を持つ多機能なスケルトンとして重要です。

関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
推奨される供給者
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
